molecular formula C19H14 B289724 1-phenyl-9H-fluorene

1-phenyl-9H-fluorene

Cat. No.: B289724
M. Wt: 242.3 g/mol
InChI Key: PUFWGUZSDHANBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-9H-fluorene is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-phenyl-9H-fluorene

InChI

InChI=1S/C19H14/c1-2-7-14(8-3-1)16-11-6-12-18-17-10-5-4-9-15(17)13-19(16)18/h1-12H,13H2

InChI Key

PUFWGUZSDHANBX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,4-trimellitic anhydride acid chloride (120 mmole) was dissolved in 60 mL of anhydrous THF. Fluorene-9-bisphenol (60 mmole) and pyridine (14.5 mL) were dissolved in another 100 mL of anhydrous THF, and then slowly and dropwise added into the 1,2,4-trimellitic anhydride acid chloride solution under nitrogen, and then completely reacted at 40° C. for 12 hours. The reaction result was filtered to remove the salt thereof, and the solvent of the filtrate was removed by a rotary evaporator to obtain a solid. The solid was washed with n-hexane and re-crystallized from acetic anhydride two times to obtain a white solid (yield=75%). The 1H NMR spectrum of the white solid is listed below: 1H NMR (CDCl3, 400 MHz, ppm): 8.77 (s, 2H), 8.69 (d, 2H), 8.14 (d, 2H), 7.82 (d, 2H), 7.43 (m, 4H). The above-mentioned reaction is represented as:
[Compound]
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
120 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2,4-trimellitic anhydride acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
75%

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